molecular formula C8H15NO6 B13798979 Acetyl-D-mannosamine,N-[mannosamine-6-3H]

Acetyl-D-mannosamine,N-[mannosamine-6-3H]

Cat. No.: B13798979
M. Wt: 225.22 g/mol
InChI Key: MBLBDJOUHNCFQT-HSCSZNGCSA-N
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Description

Acetyl-D-mannosamine,N-[mannosamine-6-3H] is a derivative of N-Acetyl-D-mannosamine, a monosaccharide derivative of mannose. It is an important precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. These sialic acids play crucial roles in cellular communication, pathogen recognition, and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-D-mannosamine,N-[mannosamine-6-3H] typically involves the acetylation of D-mannosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of Acetyl-D-mannosamine,N-[mannosamine-6-3H] involves large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetyl-D-mannosamine,N-[mannosamine-6-3H] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acetylated derivatives, oxidized forms such as ketones and aldehydes, and substituted compounds with halides or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-D-mannosamine,N-[mannosamine-6-3H] is unique due to its specific role as a precursor in the biosynthesis of sialic acids. Its ability to increase sialylation of glycoproteins makes it particularly valuable in research related to cardiovascular and neurodegenerative diseases .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

225.22 g/mol

IUPAC Name

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo-6,6-ditritiohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i3T2

InChI Key

MBLBDJOUHNCFQT-HSCSZNGCSA-N

Isomeric SMILES

[3H]C([3H])([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)C)O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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